molecular formula C15H12ClNO4 B5811675 3-chlorobenzyl 2-methyl-3-nitrobenzoate

3-chlorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B5811675
M. Wt: 305.71 g/mol
InChI Key: RGPBHALBFPPOCL-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 2-methyl-3-nitrobenzoate is a benzoate ester derivative featuring a 3-chlorobenzyl group esterified to 2-methyl-3-nitrobenzoic acid. The compound’s structure combines aromatic substituents (chloro, methyl, nitro) that confer unique physicochemical and reactivity properties.

The 3-chlorobenzyl moiety may improve lipophilicity, influencing bioavailability or binding affinity in biological systems .

Properties

IUPAC Name

(3-chlorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-13(6-3-7-14(10)17(19)20)15(18)21-9-11-4-2-5-12(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPBHALBFPPOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 3-chlorobenzyl 2-methyl-3-nitrobenzoate with structurally related compounds:

Compound Substituents CAS No. Key Differences Applications
This compound 2-methyl, 3-nitrobenzoate + 3-chlorobenzyl Not provided Combines methyl and nitro groups on benzoate with chlorinated benzyl ester. Likely intermediate in drug synthesis; potential enzyme inhibitor .
Methyl 2-chloro-3-nitrobenzoate 2-chloro, 3-nitrobenzoate + methyl 53553-14-3 Chloro instead of methyl at 2-position; methyl ester instead of chlorobenzyl ester. Used in organic synthesis; less lipophilic than chlorobenzyl derivatives .
3-Chloro-2-nitrobenzoic acid 3-chloro, 2-nitrobenzoic acid 3970-35-2 Free carboxylic acid; nitro and chloro groups swapped in positions. Precursor for amides or esters; lower solubility in nonpolar solvents .
1-Chloro-2-methyl-3-nitrobenzene 1-chloro, 2-methyl, 3-nitrobenzene Not provided Lacks ester group; substituents directly on benzene ring. Studied for crystallographic properties; limited reactivity for esterification .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chlorobenzyl 2-methyl-3-nitrobenzoate, and how can its purity be validated?

  • Synthetic Routes :

  • The compound is typically synthesized via esterification between 2-methyl-3-nitrobenzoyl chloride (CAS 39053-41-3) and 3-chlorobenzyl alcohol. Reaction conditions often involve anhydrous solvents (e.g., dichloromethane) with catalytic triethylamine to neutralize HCl byproducts .
  • Alternative methods may use acid chlorides derived from nitrobenzoic acids (e.g., 3-nitrobenzoic acid derivatives) under similar conditions .
    • Purity Validation :
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity, using a C18 column and acetonitrile/water mobile phase .
  • Melting Point : Compare observed melting points with literature values (e.g., analogs like methyl 4-chloro-3-nitrobenzoate melt at ~80–85°C) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton splitting patterns and integration ratios) .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may release toxic fumes (e.g., nitro group degradation products) under heat .
  • Work in a fume hood with adequate ventilation to prevent inhalation of dust or vapors .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in esterification steps. Tools like Gaussian or ORCA are commonly used .
  • Combine with cheminformatics to screen solvent systems (e.g., dielectric constant effects on reaction kinetics) .
    • Case Study :
  • Reaction path searches for nitrobenzoyl chloride derivatives reduced optimization time by 40% in similar ester syntheses .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts?

  • Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas of unexpected byproducts (e.g., chlorinated side products) .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in 1H^1H-NMR spectra caused by regioisomers or nitro-group positional effects .
    • Example :
  • In methyl 4-chloro-3-nitrobenzoate, XRD confirmed regioselectivity of the nitro group, resolving ambiguities from NMR data .

Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how can reactor design address them?

  • Key Challenges :

  • Heat dissipation: Exothermic esterification reactions require jacketed reactors for temperature control .
  • Separation efficiency: Centrifugal partitioning chromatography (CPC) can improve purification of nitroaromatic esters .
    • Reactor Design :
  • Use continuous-flow reactors to enhance mixing and reduce side reactions (e.g., hydrolysis of acid chloride intermediates) .

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